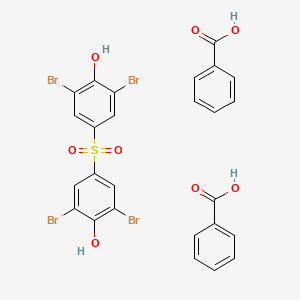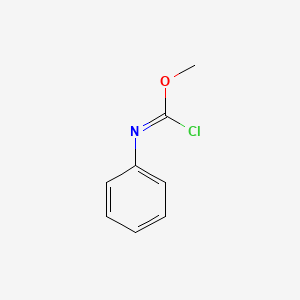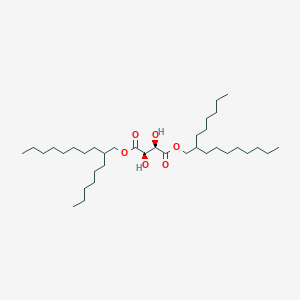
bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of butanedioic acid with 2-hexyldecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bonds, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, resulting in the formation of new esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a model molecule to study esterification and hydrolysis reactions. It may also serve as a substrate in enzymatic studies to investigate the activity of esterases and lipases.
Medicine: The compound’s potential as a drug delivery agent is being explored, particularly in the formulation of lipid nanoparticles for targeted drug delivery. Its biocompatibility and ability to form stable complexes with therapeutic agents make it a promising candidate for medical applications.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. Its ability to enhance the flexibility and durability of materials makes it valuable in the manufacturing of plastics and coatings.
Mecanismo De Acción
The mechanism of action of bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with molecular targets such as enzymes and receptors. In drug delivery applications, the compound forms stable complexes with therapeutic agents, facilitating their transport and release at the target site. The hydroxyl groups in the molecule can participate in hydrogen bonding, enhancing the compound’s binding affinity to biological targets.
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) (2R,3R)-2,3-dihydroxybutanedioate: Similar structure but with shorter alkyl chains.
Bis(2-octyldodecyl) (2R,3R)-2,3-dihydroxybutanedioate: Similar structure but with longer alkyl chains.
Uniqueness: Bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The balance between hydrophobicity and hydrophilicity in this compound makes it particularly suitable for applications in drug delivery and material science.
Propiedades
Número CAS |
58200-65-0 |
|---|---|
Fórmula molecular |
C36H70O6 |
Peso molecular |
598.9 g/mol |
Nombre IUPAC |
bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C36H70O6/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)29-41-35(39)33(37)34(38)36(40)42-30-32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-34,37-38H,5-30H2,1-4H3/t31?,32?,33-,34-/m1/s1 |
Clave InChI |
SRQWVWYKJRESRH-GCKWNZSXSA-N |
SMILES isomérico |
CCCCCCCCC(CCCCCC)COC(=O)[C@@H]([C@H](C(=O)OCC(CCCCCC)CCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCC(CCCCCC)COC(=O)C(C(C(=O)OCC(CCCCCC)CCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613071.png)
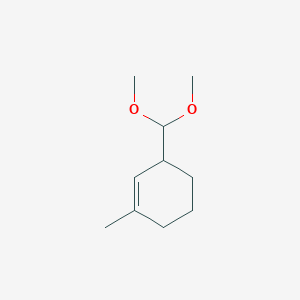

![but-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14613100.png)
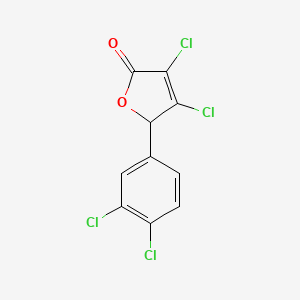
![3-[({4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14613106.png)
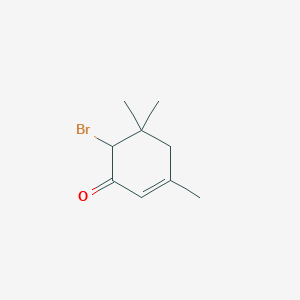
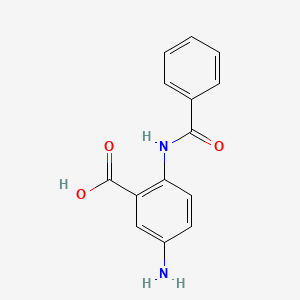
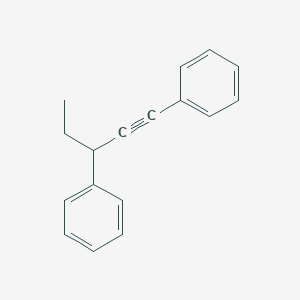
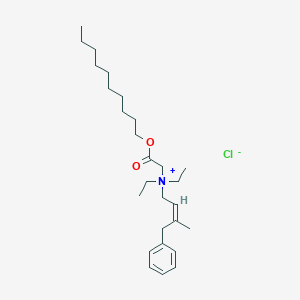
![4-{2-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14613135.png)

